molecular formula C10H7N3O3 B1411516 4-Nitro-2-(pyridin-4-yloxy)pyridine CAS No. 2206607-51-2

4-Nitro-2-(pyridin-4-yloxy)pyridine

Cat. No.: B1411516
CAS No.: 2206607-51-2
M. Wt: 217.18 g/mol
InChI Key: CTDONDSHUUBZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(pyridin-4-yloxy)pyridine (CAS: 2206607-51-2) is a pyridine derivative with the molecular formula C₁₀H₇N₃O₃ and a molecular weight of 217.19 g/mol . Its structure features a nitro (-NO₂) group at the 4-position and a pyridin-4-yloxy (-O-C₅H₄N) substituent at the 2-position of the pyridine ring (Figure 1). This compound is cataloged under MFCD29477443 and is commercially available with 97% purity . The nitro group confers strong electron-withdrawing properties, influencing reactivity and stability, while the pyridin-4-yloxy ether linkage may enhance intermolecular interactions, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4-nitro-2-pyridin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-13(15)8-1-6-12-10(7-8)16-9-2-4-11-5-3-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDONDSHUUBZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(pyridin-4-yloxy)pyridine typically involves the following steps:

    Nitration of 2-hydroxypyridine: The starting material, 2-hydroxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position, yielding 4-nitro-2-hydroxypyridine.

    Etherification: The 4-nitro-2-hydroxypyridine is then reacted with 4-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step forms the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(pyridin-4-yloxy)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, potentially leading to the formation of pyridine N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-Amino-2-(pyridin-4-yloxy)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

Scientific Research Applications

4-Nitro-2-(pyridin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its ability to undergo specific reactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Nitro-2-(pyridin-4-yloxy)pyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations

2-(Pyridin-4-yloxy)pyridin-3-amine
  • Structure : Lacks the nitro group but includes an amine (-NH₂) at the 3-position.
  • Molecular Formula : C₁₀H₉N₃O; Molecular Weight : 187.20 g/mol .
  • This structural difference likely alters solubility and biological activity.
4-Methyl-3-nitropyridin-2-amine
  • Structure : Nitro group at the 3-position, methyl (-CH₃) at 4-position, and amine at 2-position.
  • Key Data : Highlighted in crystallography studies for its role in pharmaceuticals and agrochemicals .
  • Comparison : The methyl group introduces steric hindrance, while the nitro-amine combination may enable dual reactivity (e.g., electrophilic and nucleophilic sites).

Substituent Effects on Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physical Data Reference
4-Nitro-2-(pyridin-4-yloxy)pyridine -NO₂, -O-C₅H₄N 217.19 Purity: 97%
2-Amino-4-(2-chloro-5-aryl)pyridine -NH₂, -Cl, aryl groups 466–545 M.P.: 268–287°C; Yield: 67–81%
4-Nitro-2-(trifluoromethoxy)aniline -NO₂, -O-CF₃ N/A Commercial availability (BLD Pharm)
4-Methyl-3-nitropyridin-2-amine -NO₂, -CH₃, -NH₂ 153.14 Crystallographically characterized
  • Melting Points: Amino- and chloro-substituted pyridines (e.g., compounds in ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces (hydrogen bonding, halogen interactions) compared to nitro-ether derivatives.
  • Solubility : The nitro group in this compound may reduce aqueous solubility compared to amine-containing analogues but enhance solubility in organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-(pyridin-4-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-Nitro-2-(pyridin-4-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.